3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene
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Overview
Description
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methylation: Introduction of a methyl group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene include:
1,4-Difluoro-2-methyl-5-nitrobenzene: Lacks the bromine atom, which affects its reactivity and applications.
3-Bromo-1,4-difluoro-2-methylbenzene:
The presence of both bromine and nitro groups in this compound makes it unique, providing a combination of reactivity and functionality not found in its analogs .
Properties
IUPAC Name |
3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGTXUYQPURQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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